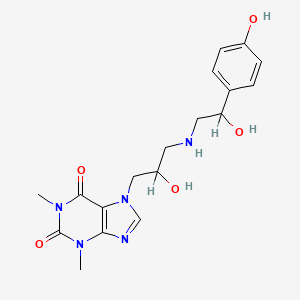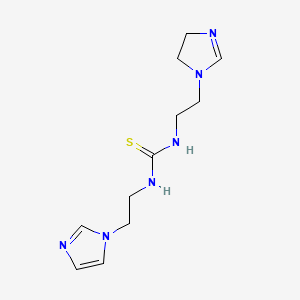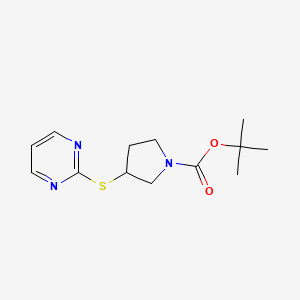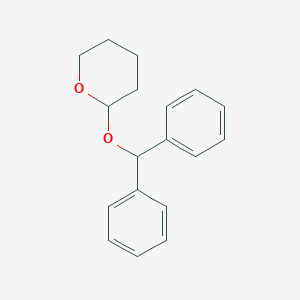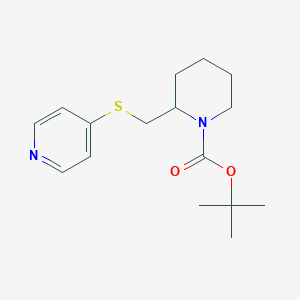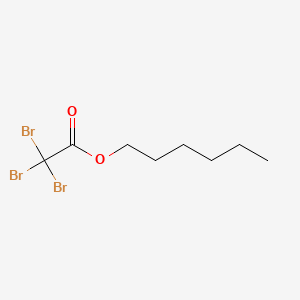![molecular formula C11H6FN3O2 B13955435 2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole CAS No. 1022091-48-0](/img/structure/B13955435.png)
2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole is a heterocyclic compound that features both an isoxazole and an oxadiazole ring. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzohydrazide with an appropriate isoxazole derivative under cyclization conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, which facilitates the formation of the oxadiazole ring .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems can also help in monitoring and controlling the reaction parameters to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Biological Studies: It has been investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Material Science: The compound’s unique structure makes it suitable for use in the development of high-energy materials and explosives.
Mecanismo De Acción
The mechanism of action of 2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) of cancer cells . The presence of the fluorine atom enhances its binding affinity to the target enzymes, thereby increasing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have been studied for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.
Isoxazole Derivatives: Compounds containing the isoxazole ring are known for their anti-inflammatory and analgesic activities.
Uniqueness
2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole is unique due to the presence of both the isoxazole and oxadiazole rings in a single molecule, along with the fluorine atom in the phenyl ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
1022091-48-0 |
|---|---|
Fórmula molecular |
C11H6FN3O2 |
Peso molecular |
231.18 g/mol |
Nombre IUPAC |
2-(2-fluorophenyl)-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H6FN3O2/c12-8-4-2-1-3-7(8)10-14-15-11(16-10)9-5-6-13-17-9/h1-6H |
Clave InChI |
CMBQUXUTASICGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=NO3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


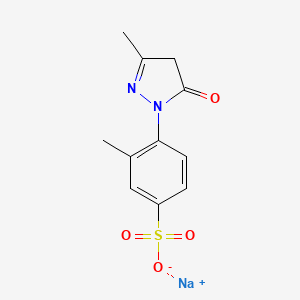
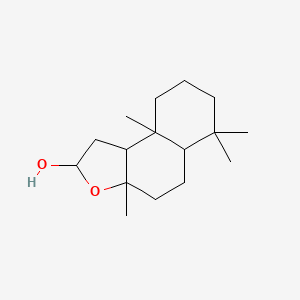
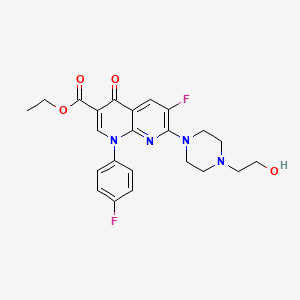
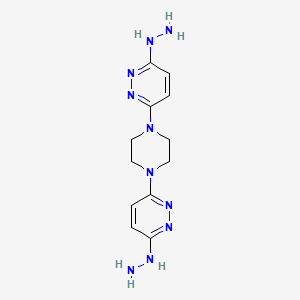

![[3-(Aminomethyl)-2-methylphenyl]methanol](/img/structure/B13955382.png)

